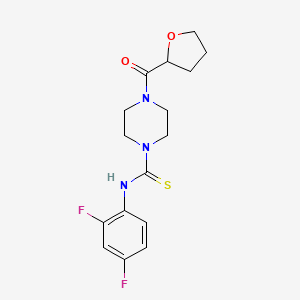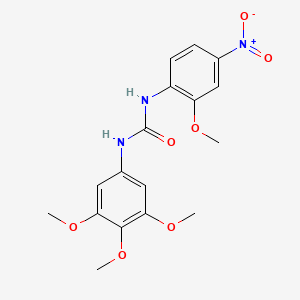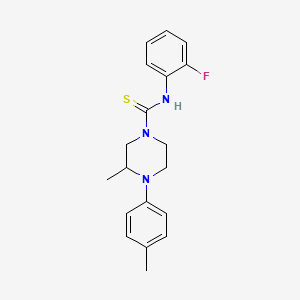![molecular formula C16H16Cl2N2O2 B4129472 1-(2,3-Dichlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4129472.png)
1-(2,3-Dichlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea
概要
説明
N-(2,3-dichlorophenyl)-N’-[2-(2-methoxyphenyl)ethyl]urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both dichlorophenyl and methoxyphenyl groups, suggests potential for interesting chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-N’-[2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of 2,3-dichloroaniline with 2-(2-methoxyphenyl)ethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反応の分析
Types of Reactions
N-(2,3-dichlorophenyl)-N’-[2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-N’-[2-(2-methoxyphenyl)ethyl]urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of dichlorophenyl and methoxyphenyl groups can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
- N-(2,3-dichlorophenyl)-N’-[2-(2-hydroxyphenyl)ethyl]urea
- N-(2,3-dichlorophenyl)-N’-[2-(2-ethoxyphenyl)ethyl]urea
- N-(2,3-dichlorophenyl)-N’-[2-(2-methylphenyl)ethyl]urea
Uniqueness
N-(2,3-dichlorophenyl)-N’-[2-(2-methoxyphenyl)ethyl]urea is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which can impart distinct chemical and biological properties. The methoxy group can enhance its solubility and bioavailability, while the dichlorophenyl group can contribute to its stability and reactivity.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-22-14-8-3-2-5-11(14)9-10-19-16(21)20-13-7-4-6-12(17)15(13)18/h2-8H,9-10H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTBUDSEECJLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}benzamide](/img/structure/B4129392.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4129408.png)
![2-[(3,4-diethoxyphenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4129409.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4129415.png)

![4-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)-N-(pyrimidin-2-yl)benzenesulfonamide](/img/structure/B4129427.png)
![1-[4-(Butan-2-yl)phenyl]-3-(1-propylpiperidin-4-yl)thiourea](/img/structure/B4129432.png)


![methyl 5-[(diethylamino)carbonyl]-2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4129449.png)
![N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4129455.png)

![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129468.png)

